molecular formula C13H13ClN2O2S B5845257 N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)urea

Cat. No. B5845257
M. Wt: 296.77 g/mol
InChI Key: FBOBCUZXTZGRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)urea, commonly known as terbinafine, is a synthetic antifungal drug used to treat a variety of fungal infections. Terbinafine is a member of the allylamine class of antifungal drugs and works by inhibiting the enzyme squalene epoxidase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes.

Mechanism of Action

Terbinafine works by inhibiting the enzyme squalene epoxidase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the accumulation of squalene and depletion of ergosterol, which disrupts the fungal cell membrane and ultimately leads to cell death.
Biochemical and Physiological Effects
Terbinafine has been shown to have a broad spectrum of activity against a variety of fungal species. It is highly effective against dermatophytes, which are the most common cause of fungal infections of the skin, nails, and hair. Terbinafine has also been shown to have activity against other fungal species, such as Candida albicans and Aspergillus fumigatus.

Advantages and Limitations for Lab Experiments

Terbinafine is a well-studied antifungal drug with a proven track record of efficacy and safety. It is readily available and relatively inexpensive, making it an attractive option for laboratory experiments. However, like all drugs, terbinafine has limitations, such as potential toxicity and the development of resistance.

Future Directions

There are several future directions for research on terbinafine. One area of interest is the development of new formulations of terbinafine, such as topical formulations for the treatment of fungal skin infections. Another area of interest is the use of terbinafine in combination with other antifungal drugs to improve efficacy and reduce the risk of resistance. Additionally, there is a need for further research on the mechanism of action of terbinafine and its potential use in the treatment of other fungal infections.

Synthesis Methods

Terbinafine was first synthesized by Novartis in the late 1970s. The synthesis method involves the reaction of 2-thiophenemethylamine with 5-chloro-2-methoxybenzoyl chloride to form N-(5-chloro-2-methoxybenzoyl)-2-thiophenemethylamine. This intermediate is then reacted with urea to form terbinafine.

Scientific Research Applications

Terbinafine has been extensively studied for its antifungal properties. It is commonly used to treat fungal infections of the skin, nails, and hair. Terbinafine has also been studied for its potential use in the treatment of other fungal infections, such as those caused by Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-18-12-5-4-9(14)7-11(12)16-13(17)15-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOBCUZXTZGRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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